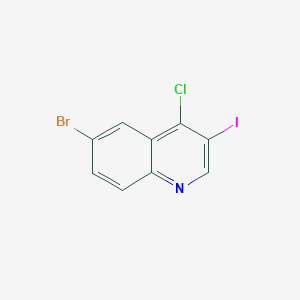

6-Bromo-4-chloro-3-iodoquinoline

Description

Overview of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

The quinoline framework is considered a "privileged structure" in medicinal chemistry due to its recurrent presence in biologically active compounds, including natural alkaloids like quinine (B1679958) and synthetic drugs. researchgate.netnih.govresearchgate.net This versatile scaffold is a key component in pharmaceuticals with a wide range of activities, such as anticancer, antimicrobial, and anti-inflammatory properties. nih.govrsc.orgijpsjournal.com Researchers continuously explore new synthetic methods and functionalizations of the quinoline core to develop novel therapeutic agents. frontiersin.orgnih.govnih.gov

The ability of the quinoline ring to undergo various chemical reactions allows for the introduction of different substituents at multiple positions, significantly influencing the resulting molecule's biological activity and physical properties. frontiersin.orgnih.gov This adaptability has made quinoline derivatives a major focus in drug discovery and development. researchgate.netnih.gov

Properties of the Quinoline Scaffold:

| Property | Description |

|---|---|

| Structure | Fused benzene (B151609) and pyridine (B92270) rings. wikipedia.org |

| Reactivity | Undergoes electrophilic and nucleophilic substitution. frontiersin.org |

| Applications | Medicinal chemistry, materials science, dyes. nih.govwikipedia.orgnih.gov |

Significance of Halogenated Quinoline Derivatives in Organic Synthesis

Halogenated quinolines are particularly valuable intermediates in organic synthesis. researchgate.netscilit.com The presence of halogen atoms (F, Cl, Br, I) on the quinoline ring provides reactive handles for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. researchgate.netscilit.comnih.gov These reactions are powerful tools for creating complex molecules by forming new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

The differential reactivity of the halogens (I > Br > Cl) allows for selective and sequential functionalization, enabling the synthesis of highly substituted and complex quinoline derivatives. nih.gov This regioselectivity is crucial for the targeted design of molecules with specific properties. The introduction of halogens can also modulate the electronic properties and lipophilicity of the quinoline scaffold, which can enhance its biological activity. researchgate.net

Research Objectives and Scope for 6-Bromo-4-chloro-3-iodoquinoline

The primary research interest in this compound lies in its potential as a versatile building block for the synthesis of novel, highly substituted quinoline derivatives. The distinct reactivity of the three different halogen atoms—iodine, bromine, and chlorine—at positions 3, 6, and 4 respectively, allows for a stepwise and regioselective approach to molecular elaboration.

Key research objectives for this compound include:

Selective Functionalization: Investigating the selective displacement of the iodo, bromo, and chloro substituents through various cross-coupling reactions. The typical reactivity order in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, which allows for a controlled, stepwise introduction of different functionalities. nih.gov

Synthesis of Novel Compounds: Utilizing this compound as a scaffold to create libraries of new compounds with potential applications in medicinal chemistry and materials science.

Exploration of Reaction Methodologies: Developing and optimizing synthetic protocols for the efficient and selective functionalization of this trihalogenated quinoline. This includes exploring both traditional and modern synthetic techniques, such as metal-free halogenation methods. rsc.org

The synthesis of related compounds like 6-bromo-4-iodoquinoline (B1287929) has been documented, highlighting the importance of such halogenated intermediates. researchgate.net The tetrahalogenated structure of similar compounds underscores the need for advanced synthetic strategies to achieve complex substitution patterns.

Contextualization within Advanced Synthetic Chemistry and Materials Science

In the realm of advanced synthetic chemistry, the development of efficient and selective methods for the functionalization of heterocyclic compounds is a major focus. rsc.orgnih.gov this compound serves as an excellent platform for showcasing and advancing these synthetic strategies, particularly in the area of regioselective cross-coupling reactions. researchgate.netscilit.com The ability to precisely control the introduction of substituents is paramount for creating molecules with tailored functions. rsc.org

Within materials science, quinoline derivatives are gaining prominence for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). tandfonline.comresearchgate.netrsc.orgresearchgate.net The electronic properties of the quinoline ring system can be fine-tuned through the introduction of various functional groups. rsc.org The development of novel quinoline-based materials could lead to more efficient and stable electronic devices. researchgate.netindexacademicdocs.orgacs.org The functionalization of scaffolds like this compound could pave the way for new materials with unique photophysical and electronic properties. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClIN/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGORJUJIJKUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Br)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical Frameworks and Principles Governing 6 Bromo 4 Chloro 3 Iodoquinoline

Electronic Structure and Aromaticity of Halogenated Quinolines

The electronic structure of quinoline (B57606) is characterized by a bicyclic heteroaromatic system containing a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in a delocalized π-electron system across both rings. The introduction of halogen substituents, as in 6-Bromo-4-chloro-3-iodoquinoline, significantly perturbs this electronic arrangement. Halogens exert two opposing electronic effects: the inductive effect and the resonance effect. libretexts.org

Principles Governing Electrophilic and Nucleophilic Substitution on Polyhalogenated Quinoline Systems

The reactivity of the quinoline nucleus towards substitution reactions is dichotomous. The benzene ring (carbocyclic ring) is generally more susceptible to electrophilic substitution, while the pyridine ring (heterocyclic ring) is more prone to nucleophilic substitution. youtube.comquimicaorganica.org This is because the nitrogen atom in the pyridine ring is electron-withdrawing, making this ring electron-deficient and thus less reactive towards electron-seeking electrophiles but more reactive towards electron-rich nucleophiles.

Electrophilic Substitution: In quinoline itself, electrophilic attack preferentially occurs at positions 5 and 8 of the benzene ring. youtube.comquimicaorganica.org This is attributed to the greater stability of the resulting cationic intermediates (arenium ions). The presence of multiple deactivating halogen substituents in this compound further disfavors electrophilic substitution. Any potential electrophilic attack would still be directed towards the remaining unsubstituted positions on the benzene ring, if any, under harsh reaction conditions.

Nucleophilic Substitution: The pyridine ring of quinoline is activated towards nucleophilic attack, particularly at positions 2 and 4. youtube.comquora.com The presence of the electron-withdrawing chloro and iodo substituents at positions 4 and 3, respectively, in this compound would further enhance the susceptibility of the pyridine ring to nucleophilic attack. The chloro group at the 4-position is a particularly good leaving group in nucleophilic aromatic substitution (SNAAr) reactions.

Steric and Inductive Effects of Halogen Substituents on Quinoline Core Reactivity

The reactivity of this compound is significantly modulated by the steric and inductive effects of its three halogen substituents.

Inductive Effects: As previously mentioned, all three halogens (Bromo, Chloro, Iodo) exert a strong electron-withdrawing inductive effect (-I effect). libretexts.org This effect reduces the electron density across the entire quinoline ring system, making it less nucleophilic and more susceptible to nucleophilic attack. The order of electronegativity (and thus the inductive effect) is Cl > Br > I. This deactivation of the ring system makes electrophilic substitution reactions more difficult compared to unsubstituted quinoline. libretexts.org

Steric Effects: The size of the halogen atoms can influence the accessibility of different positions on the quinoline ring to incoming reagents. The order of atomic size is I > Br > Cl. The bulky iodine atom at position 3 can sterically hinder the approach of reagents to the adjacent position 4 and, to a lesser extent, position 2. Similarly, the bromine atom at position 6 can influence the reactivity of the neighboring positions 5 and 7. Studies on substituted nitroaromatic molecules have shown that voluminous substituents can cause significant deviations from planarity, which can, in turn, affect bond strengths and reactivity. mdpi.com

The interplay between these steric and inductive effects determines the ultimate regioselectivity of reactions involving this compound.

Molecular Orbital Theory and Frontier Orbital Analysis Applied to this compound

A deeper understanding of the reactivity of this compound can be gained through the application of molecular orbital (MO) theory and, more specifically, frontier molecular orbital (FMO) theory. wikipedia.orgyoutube.com FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org

HOMO (Highest Occupied Molecular Orbital): The HOMO represents the orbital containing the most energetic electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.comlibretexts.org In this compound, the energy of the HOMO would be lowered due to the strong inductive effects of the halogens, making it a weaker nucleophile than unsubstituted quinoline. The distribution of the HOMO will indicate the most likely sites for electrophilic attack, should it occur.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the lowest energy empty orbital and is associated with the molecule's ability to act as an electrophile or electron acceptor. youtube.comlibretexts.org The electron-withdrawing halogens will lower the energy of the LUMO, making this compound a better electrophile and more susceptible to nucleophilic attack. The distribution of the LUMO will indicate the most likely sites for nucleophilic attack. The interaction between the HOMO of a nucleophile and the LUMO of the quinoline derivative is the key interaction governing nucleophilic substitution reactions. youtube.com

Computational studies using density functional theory (DFT) and other first-principles methods can provide detailed information about the electronic structure and molecular orbitals of complex molecules like metal quinoline complexes. aps.org For this compound, such calculations would reveal the precise energies and spatial distributions of the HOMO and LUMO, allowing for more accurate predictions of its reactivity and regioselectivity in various chemical transformations.

Synthetic Methodologies for 6 Bromo 4 Chloro 3 Iodoquinoline

Historical and Classical Approaches to Halogenated Quinoline (B57606) Synthesis

The synthesis of the quinoline scaffold is a well-established area of organic chemistry, with several named reactions forming the bedrock of modern methods. nih.gov Classical approaches like the Skraup, Doebner-von Miller, and Friedländer syntheses have been instrumental. nih.govpharmaguideline.com

The Skraup Synthesis: This method involves reacting aniline (B41778) with sulfuric acid, glycerol (B35011), and an oxidizing agent. pharmaguideline.com The dehydration of glycerol to acrolein is the initial step, which then undergoes a Michael addition with aniline. Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.com

The Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction typically involves reacting an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst. ijpsjournal.com

The Friedländer Synthesis: This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group adjacent to two electron-withdrawing groups), often catalyzed by a base or acid. pharmaguideline.commdpi.com This method is particularly useful for preparing substituted quinolines. pharmaguideline.com

The Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-quinolones at lower temperatures or 2-quinolones at higher temperatures. pharmaguideline.com

These foundational methods, while effective for creating the basic quinoline structure, often suffer from harsh reaction conditions, low efficiency, and a lack of regioselectivity when it comes to direct halogenation. nih.govmdpi.com Consequently, their application in the direct synthesis of complex, poly-halogenated quinolines is limited, necessitating multi-step pathways that build upon these core structures.

Regioselective Halogenation Strategies for Quinoline Systems

Achieving regioselectivity—the control of where a substituent adds to a molecule—is a primary challenge in synthesizing compounds like 6-Bromo-4-chloro-3-iodoquinoline. The electronic properties of the quinoline ring inherently direct electrophilic substitutions to the C5 and C8 positions. pharmaguideline.com Therefore, introducing halogens at the C3, C4, and C6 positions requires specific strategies that override these natural tendencies.

Modern synthetic chemistry has developed several approaches to achieve high regioselectivity:

Directing Groups: A powerful strategy involves the use of a directing group, which is temporarily attached to the molecule to guide the halogenation to a specific position. The 8-amidoquinoline group, for instance, has been effectively used as a bidentate directing group to facilitate C-H functionalization at otherwise less reactive positions. researchgate.net Iron(III)-catalyzed reactions using 8-amidoquinolines in water have been shown to achieve highly regioselective C5-halogenation. researchgate.netmdpi.com

Metal-Free Halogenation: To align with green chemistry principles, metal-free protocols have been established. An operationally simple, metal-free method for the remote C5-H halogenation of 8-substituted quinolines uses inexpensive trihaloisocyanuric acid as the halogen source. rsc.orgnih.gov This reaction proceeds at room temperature with high regioselectivity. rsc.orgnih.gov Another metal-free approach for C5-selective halogenation utilizes N-halosuccinimides (NCS, NBS, and NIS) as halogenating agents in water, avoiding the need for additional oxidants or additives. rsc.org

Catalyst Control: The choice of catalyst can profoundly influence the position of halogenation. For example, palladium-catalyzed C2 arylation of quinoline N-oxides has been demonstrated, showcasing how metal catalysis can open up reaction pathways at specific sites. nih.gov While not direct halogenation, these C-H activation principles are central to modern regioselective functionalization.

For a molecule like this compound, a sequence of reactions is necessary, where the installation of one halogen influences the position of the next, often in conjunction with the activation or deactivation of specific positions on the ring.

Multi-Step Synthetic Pathways to this compound

The synthesis of this compound is not achievable in a single step and requires a carefully designed multi-step pathway. The general strategy involves constructing a suitably substituted quinoline precursor, followed by sequential halogenation steps.

The journey towards this compound typically begins with the synthesis of a quinolone (or quinolin-4-ol) intermediate, which serves as the foundational scaffold. A common and effective starting point is the reaction of 4-bromoaniline (B143363) with other reagents to build the second ring.

One established route involves reacting 4-bromoaniline with triethyl orthoformate and Meldrum's acid. atlantis-press.comresearchgate.net This initial condensation is followed by a high-temperature cyclization step, often carried out in a high-boiling solvent like diphenyl ether, to form 6-bromoquinolin-4-ol (B142416). atlantis-press.com An alternative pathway starts from 4-bromoaniline and ethyl propiolate in methanol, which, after cyclization in diphenyl ether, also yields the key 6-bromoquinolin-4(1H)-one intermediate. google.compatsnap.com

The following table summarizes a typical precursor synthesis:

| Step | Reactants | Key Conditions | Product | Yield | Reference |

| 1 | 4-bromoaniline, Ethyl propiolate, Methanol | 40°C, 48h | 3-(4-bromoanilino)ethyl acrylate (B77674) | 99% | google.com |

| 2 | 3-(4-bromoanilino)ethyl acrylate, Diphenyl ether | 200°C, 2h | 6-bromoquinolin-4(1H)-one | 77% | google.com |

With the 6-bromoquinolin-4-ol precursor in hand, the next steps involve the sequential introduction of the chlorine and iodine atoms. The bromine is already present at the C6 position from the starting material, 4-bromoaniline.

Chlorination at C4: The hydroxyl group at the C4 position of 6-bromoquinolin-4-ol is converted to a chloro group. This is a standard transformation, typically achieved by treating the quinolone with a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF. atlantis-press.comgoogle.com This reaction converts the 4-ol to the 4-chloro derivative, yielding 6-bromo-4-chloroquinoline (B1276899). atlantis-press.com

Iodination at C3: The final halogen is introduced at the C3 position. Direct iodination of 6-bromo-4-chloroquinoline is challenging. A common strategy involves a halogen exchange reaction. However, the search results more specifically point to a different sequence for a similar target, suggesting that for the title compound, direct iodination of a pre-chlorinated quinoline is the final step. A publication details the synthesis of 6-bromo-4-iodoquinoline (B1287929) from 6-bromo-4-chloroquinoline. atlantis-press.com This is achieved via a Finkelstein-type reaction where the 4-chloro group is replaced by iodine using sodium iodide (NaI) in acetonitrile. atlantis-press.com To synthesize the title compound, this compound, a direct C-H iodination at the 3-position would be required after the formation of 6-bromo-4-chloroquinoline, or a different precursor strategy would be needed entirely. Research into the direct, regioselective C3-iodination of quinolines is an active area.

A plausible, though not explicitly detailed in the provided search results for the exact target, sequence would be:

Synthesize 6-bromo-4-chloroquinoline as described.

Perform a regioselective iodination at the C3 position. This would likely involve electrophilic iodination under conditions that favor the 3-position, potentially using reagents like N-iodosuccinimide (NIS) with a suitable catalyst.

Optimizing reaction conditions is critical for maximizing yields and purity in multi-step syntheses. Key parameters that are frequently adjusted include catalysts, solvents, temperature, and reaction time.

For the synthesis of the 6-bromo-4-chloroquinoline precursor, optimization can be seen in the various reported methods. For instance, the cyclization step of 3-(4-bromoanilino)ethyl acrylate to 6-bromoquinolin-4(1H)-one shows variations in reaction temperature (200-220°C) which can affect the yield and reaction time. google.compatsnap.com

The chlorination step using POCl₃ is often refluxed for several hours to ensure complete conversion. atlantis-press.com The subsequent purification, involving quenching in ice water and extraction, is crucial for isolating the product. atlantis-press.com

The following table outlines an optimized protocol for the synthesis of 6-bromo-4-chloroquinoline from its precursor:

| Step | Reactant | Reagents | Key Conditions | Product | Yield | Reference |

| Chlorination | 6-bromoquinolin-4-ol | POCl₃, DMF (cat.) | Reflux, 110°C, 3h | 6-bromo-4-chloroquinoline | 81% | atlantis-press.com |

Further optimization in complex quinoline syntheses often involves screening different catalysts or reaction media. For example, iron(III)-catalyzed halogenations have been optimized by testing various iron salts, bases, and additives to achieve high yields in an environmentally friendly solvent like water. mdpi.com

Novel and Green Chemistry Approaches in Halogenated Quinoline Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. These "green chemistry" approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption. ijpsjournal.comresearchgate.net

Several innovative strategies are being applied to quinoline synthesis:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. nih.govmdpi.com It has been applied to classical methods like the Skraup synthesis, often eliminating the need for an external oxidant. nih.gov

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally friendly alternatives like water or ionic liquids is a key goal. nih.govmdpi.com Iron(III)-catalyzed halogenation of 8-amidoquinolines has been successfully performed in water. mdpi.com

Catalyst-Free and Metal-Free Reactions: Developing reactions that proceed without a catalyst or with a non-metallic catalyst reduces cost and environmental impact. rsc.orgnih.gov The use of trihaloisocyanuric acids or N-halosuccinimides for halogenation represents a move in this direction. rsc.orgrsc.org

One-Pot Reactions and Multicomponent Reactions (MCRs): Designing a synthesis where multiple steps are carried out in a single reaction vessel ("one-pot") without isolating intermediates improves efficiency and reduces solvent waste. rsc.org MCRs, which combine three or more reactants in a single step to form a complex product, are highly atom-economical and are being increasingly used for quinoline synthesis. rsc.org

Photocatalysis: Visible-light photocatalysis is an emerging green technology that uses light to drive chemical reactions. This method has been used to synthesize quinolin-2(1H)-ones from quinoline-N-oxides in a highly atom-economical process. rsc.org

These novel approaches are continuously being refined and offer promising future pathways for the efficient and sustainable synthesis of complex molecules like this compound.

Catalytic Methods (e.g., Nanocatalysts)

The synthesis of the fundamental quinoline ring system has been significantly advanced by the application of catalysis, with nanocatalysts emerging as a particularly effective and environmentally friendly option. nih.govacs.org These materials offer advantages such as high surface area, enhanced reactivity, better selectivity, and improved stability and recyclability compared to traditional catalysts. acs.orgtaylorfrancis.com While a specific nanocatalytic method for the direct synthesis of this compound is not prominently documented, the extensive use of nanocatalysts in the synthesis of various substituted quinolines provides a strong precedent for their potential application. nih.govacs.org

The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a classic and versatile method for quinoline synthesis that has been adapted using various catalysts. nih.gov Nanocatalysts have been shown to be highly efficient in promoting such reactions. For instance, sulfamic acid-supported Fe₃O₄@SiO₂ magnetic nanoparticles have been utilized as a recyclable solid acid catalyst for quinoline synthesis, affording high yields under reflux conditions. nih.gov

The development of diverse nanocatalysts has provided a toolkit for synthetic chemists. These catalysts can be based on various metals, including iron, copper, nickel, and zinc, often supported on materials like silica (B1680970), cellulose, or layered double hydroxides. nih.govacs.org The choice of catalyst can influence reaction conditions and outcomes, with research focusing on creating efficient, reusable, and non-toxic catalytic systems. nih.govresearchgate.net

Table 1: Examples of Nanocatalysts in Quinoline Synthesis

| Catalyst | Average Size | Application/Reaction | Key Findings | Reference |

|---|---|---|---|---|

| Fe₃O₄@SiO₂–SO₃H | 30-40 nm | Four-component synthesis of hexahydroquinoline-3-carbonitriles | Catalyst demonstrated high efficiency under ultrasonic irradiation in ethanol (B145695). | nih.gov |

| Fe₃O₄@SiO₂@PDETSA | Not specified | Friedländer synthesis of quinolines | Catalyst is magnetically separable and reusable, providing high yields (e.g., 83%) under reflux. | nih.gov |

| γ-Fe₂O₃@Cu-LDH@Cysteine-Pd | 18-53 nm | Synthesis of quinolones via intramolecular cyclization | Dual nanocatalyst with a porous, interconnected network structure. | nih.gov |

| CuFe₂O₄ NPs | 5-15 nm | Friedländer synthesis of quinoline derivatives | Used with α-methylene ketones and 2-aminoaryl ketones in ethanol at 60 °C. | nih.gov |

Solvent-Free and Microwave-Assisted Syntheses

In line with the principles of green chemistry, solvent-free and microwave-assisted synthetic methods have gained prominence for the synthesis of heterocyclic compounds, including quinolines. nih.govresearchgate.net These techniques aim to reduce reaction times, increase product yields, and minimize the use of hazardous organic solvents. nih.gov

Microwave irradiation is a powerful tool that can dramatically accelerate organic reactions by efficiently heating the reaction mixture. nih.gov This method has been successfully applied to multicomponent reactions for the synthesis of complex quinoline derivatives, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. nih.gov For example, the synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones was achieved via a one-pot multicomponent reaction under microwave irradiation, highlighting benefits such as metal-free conditions and easy product purification. nih.gov

Solvent-free, or solid-state, reactions represent another key green chemistry approach. By eliminating the solvent, these methods reduce waste and can lead to improved reaction rates and selectivity. researchgate.netresearchgate.net The synthesis of polyfunctional quinoline derivatives has been reported under solvent-free conditions using a reusable silica chloride catalyst and ultrasound irradiation, demonstrating high yields and short reaction times. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimido[4,5-b]quinolines

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 10-12 hours | 15-20 minutes |

| Yield | 72-88% | 85-96% |

| Process Greener | Less | More |

Data adapted from a study on the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. nih.gov

Purification and Isolation Techniques for Polyhalogenated Quinoline Derivatives

The purification of polyhalogenated quinolines like this compound is a critical step to ensure the removal of unreacted starting materials, reagents, and reaction byproducts. A combination of standard and advanced laboratory techniques is typically employed.

Crystallization and Precipitation: This is often the first step in isolating a crude product. After the reaction is complete, the product can be precipitated by pouring the reaction mixture into a non-solvent. For instance, in the synthesis of 6-bromoquinolin-4(1H)-one, the reaction solution in diphenyl ether is cooled and then poured into petroleum ether to precipitate the product. google.compatsnap.com The resulting solid is then typically washed with a suitable solvent, such as ethyl acetate (B1210297) or diethyl ether, to remove soluble impurities. google.com Recrystallization from an appropriate solvent system is a powerful method for further purification. google.com

Acid-Base Extraction and Salt Formation: Quinoline and its derivatives are weak bases due to the nitrogen atom in the heterocyclic ring. nih.gov This property can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic solution to form a water-soluble salt, leaving non-basic impurities in the organic layer. Alternatively, the quinoline derivative can be converted to a solid salt, such as a hydrochloride, which can be filtered, washed, and subsequently neutralized to regenerate the purified free base. lookchem.com This technique is used in the synthesis of 6-bromo-4-iodoquinoline, where the intermediate 6-bromo-4-chloroquinoline is converted to its hydrochloride salt. atlantis-press.comresearchgate.net

Chromatography: Chromatographic methods are indispensable for achieving high purity.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of a reaction and to identify the number of components in a mixture. google.com

Column Chromatography: This is the standard method for preparative separation of organic compounds. The crude product is loaded onto a column of stationary phase (most commonly silica gel) and eluted with a suitable solvent or solvent mixture to separate the components based on their differential adsorption.

High-Speed Counter-Current Chromatography (HSCCC): For complex mixtures or highly polar compounds that are difficult to separate by conventional column chromatography, HSCCC offers a valuable alternative. nih.govresearchgate.net This liquid-liquid partition chromatography technique has been successfully used for the preparative separation of multiple components from quinoline-based dyes. nih.govresearchgate.netnih.gov By using affinity ligands and modifying parameters like pH and mobile phase flow rate, even closely related and highly polar sulfonated quinoline isomers can be isolated with high purity. nih.govnih.gov

Distillation: For quinoline itself and some liquid derivatives, vacuum distillation, sometimes over zinc dust, is an effective purification method. lookchem.com This helps to remove non-volatile impurities and can be used for large-scale purification.

Table 3: Common Purification Techniques for Quinoline Derivatives

| Technique | Principle | Application Example | Reference |

|---|---|---|---|

| Precipitation/Crystallization | Differential solubility in various solvents. | Isolating 6-bromoquinolin-4(1H)-one from the reaction mixture by adding petroleum ether. | google.compatsnap.com |

| Salt Formation | Basic nature of the quinoline nitrogen. | Formation of a hydrochloride salt of 6-bromo-4-chloroquinoline to facilitate purification. | lookchem.comatlantis-press.comresearchgate.net |

| Column Chromatography | Differential adsorption on a stationary phase. | General purification of synthetic intermediates and final products. | rsc.org |

| Counter-Current Chromatography | Liquid-liquid partitioning. | Separation of polar, multi-component quinoline yellow dyes. | nih.govresearchgate.netnih.gov |

| Distillation | Difference in boiling points. | Purification of quinoline base by vacuum distillation. | lookchem.com |

Chemical Reactivity and Mechanistic Studies of 6 Bromo 4 Chloro 3 Iodoquinoline

Reactivity Towards Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinoline (B57606)

Nucleophilic aromatic substitution (SNAr) on the 6-bromo-4-chloro-3-iodoquinoline scaffold is governed by the inherent electronic properties of the quinoline ring and the nature of the halogen leaving groups. The quinoline system, particularly with the electron-withdrawing effect of the ring nitrogen, is activated towards nucleophilic attack, especially at the C4 position.

Investigation of Substituent Effects on SNAr Pathways

The rate and feasibility of SNAr reactions are heavily influenced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pub These groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. pressbooks.pub In this compound, the nitrogen atom in the quinoline ring acts as a powerful electron-withdrawing group, significantly activating the C4-chloro substituent towards nucleophilic attack. The halogens themselves contribute to the electrophilicity of the ring carbons through their inductive electron-withdrawing effects.

Studies on related halo-substituted dinitrobenzene systems with nucleophiles like morpholine (B109124) have shown that reaction rates are sensitive to the reaction medium, such as in liposomal systems, which can bring reactants together and facilitate the reaction. researchgate.net For the anilinolysis of activated aromatic compounds, the reaction rate increases with the nucleophilicity of the aniline (B41778) and is sensitive to solvent polarity. nih.gov For this compound, the C4-position is most activated due to its para-relationship with the ring nitrogen and the ortho-positioning of the C3-iodo group, making the C4-chloro the most likely site for initial SNAr.

Competitive Halogen Displacements in Polyhalogenated Systems

In polyhalogenated aromatic systems, the identity of the halogen is a critical determinant of its lability as a leaving group in SNAr reactions. The typical leaving group ability follows the order F > Cl > Br > I. researchgate.net This order is primarily dictated by the electronegativity of the halogen, where the more electronegative halogen creates a more electrophilic carbon center, favoring the initial nucleophilic attack, which is often the rate-determining step.

For this compound, this trend implies that the chlorine atom at the C4 position is more susceptible to displacement by a nucleophile than the bromine at C6 or the iodine at C3. While iodine is the best leaving group in SN1/SN2 reactions, in SNAr the stability of the C-X bond is paramount. The C-Cl bond is more polarized and thus more readily attacked by nucleophiles than the C-Br or C-I bonds in this context. Therefore, selective substitution of the C4-chloro group can often be achieved under controlled conditions.

Reactivity Towards Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (EAS) on the quinoline ring system is generally challenging due to the deactivating effect of the heterocyclic nitrogen atom, which protonates under the acidic conditions typical for EAS, further deactivating the ring system. youtube.comyoutube.commasterorganicchemistry.com The existing halogen substituents on the benzene (B151609) ring portion (C6-bromo) are also deactivating groups, although they direct incoming electrophiles to the ortho and para positions. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The presence of three different carbon-halogen bonds (C-I, C-Br, and C-Cl) makes this compound an excellent substrate for regioselective metal-catalyzed cross-coupling reactions. The reactivity of these bonds towards oxidative addition to a low-valent metal center (typically palladium) generally follows the order C-I > C-Br > C-Cl. This differential reactivity allows for the sequential and site-specific introduction of new functional groups. researchgate.net

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which couples organoboron compounds with organic halides, can be performed with high chemoselectivity on this compound. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively target each C-X bond.

The C3-iodo bond is the most reactive and will undergo coupling under the mildest conditions. Following the coupling at the C3 position, the C6-bromo bond can be targeted under slightly more forcing conditions. Finally, the C4-chloro bond, being the least reactive, would require the most vigorous conditions or specialized catalyst systems for coupling. This stepwise approach allows for the synthesis of trisubstituted quinolines with high precision. For example, studies on the related 4-chloro-8-tosyloxyquinoline have demonstrated successful Suzuki-Miyaura coupling at the C4 position. researchgate.net

Table 1: Predicted Regioselectivity in Suzuki-Miyaura Coupling

| Position of Halogen | Relative Reactivity | Typical Reaction Conditions |

| C3-Iodo | High | Pd(PPh₃)₄, K₂CO₃, mild temperature |

| C6-Bromo | Medium | Pd(OAc)₂, P(t-Bu)₃, stronger base, higher temp. |

| C4-Chloro | Low | Pd₂(dba)₃, specialized phosphine (B1218219) ligand, high temp. |

This table represents a predictive model based on established principles of cross-coupling reactivity.

Heck Coupling

Similar to the Suzuki-Miyaura reaction, the Heck coupling, which involves the reaction of an unsaturated compound (like an alkene) with an organic halide, also displays high selectivity based on the carbon-halogen bond strength. The C-I bond will react preferentially, followed by the C-Br bond, and then the C-Cl bond. This allows for a programmed, sequential functionalization of the quinoline core. This differential reactivity enables the synthesis of complex molecules where different unsaturated groups can be introduced at specific positions on the quinoline scaffold.

Regioselectivity and Chemoselectivity in Reactions of this compound

The distinct electronic and steric environments of the three halogen atoms in this compound govern the regioselectivity and chemoselectivity of its reactions. The general order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. This differential reactivity allows for the stepwise and selective functionalization of the quinoline core.

For instance, a Sonogashira coupling can be performed selectively at the C-3 position without affecting the C-4 chloro and C-6 bromo substituents. Subsequently, a Suzuki or Buchwald-Hartwig reaction could be carried out at the C-4 or C-6 position by carefully choosing the reaction conditions. The halogen at the 4-position is generally more susceptible to nucleophilic substitution due to the electronic influence of the ring nitrogen. In contrast, the halogen at the 6-position on the carbocyclic ring behaves more like a typical aryl halide.

This inherent selectivity is a powerful tool for the synthesis of polysubstituted quinolines with a precise arrangement of functional groups, which is crucial for creating libraries of compounds for drug discovery and materials science applications.

Mechanistic Elucidation via Reaction Intermediates and Transition State Analysis

The mechanisms of the cross-coupling reactions involving this compound generally follow the established catalytic cycles for palladium-catalyzed reactions. These cycles typically involve three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the most reactive carbon-halogen bond (C-I). This step forms a palladium(II) intermediate.

Transmetalation: The organometallic coupling partner (e.g., organotin, organoboron, or organozinc) then undergoes transmetalation with the palladium(II) complex, transferring its organic group to the palladium center.

Reductive Elimination: The final step is the reductive elimination of the desired coupled product, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Mechanistic studies often employ techniques such as kinetic analysis, in-situ spectroscopy (e.g., NMR, IR), and the isolation and characterization of reaction intermediates to understand the factors controlling reactivity and selectivity. For example, the stability of reaction intermediates and the energy barriers of transition states can be computationally modeled to predict the most likely reaction pathway. In Kumada coupling, for instance, mechanistic considerations have shown that less electron-rich phosphine ligands can better stabilize the transition state, leading to higher reaction yields. nih.gov Understanding these mechanistic details is essential for optimizing reaction conditions and developing new and more efficient catalytic systems for the functionalization of complex molecules like this compound.

Advanced Spectroscopic and Analytical Investigations of 6 Bromo 4 Chloro 3 Iodoquinoline

High-Resolution Mass Spectrometry for Precise Structural Confirmation and Impurity Profiling

High-resolution mass spectrometry (HRMS) stands as a cornerstone for the unambiguous confirmation of the elemental composition of synthetic compounds. For 6-Bromo-4-chloro-3-iodoquinoline, HRMS provides the exact mass of the molecular ion, which can be compared to the theoretically calculated mass, thereby verifying the molecular formula, C₉H₄BrClIN. Techniques such as electrospray ionization (ESI) are often employed to generate gas-phase ions from the analyte for mass analysis. The high resolving power of modern mass spectrometers, like the Waters XEVO G2-XS QTOF, allows for the differentiation of ions with very similar mass-to-charge ratios, which is crucial for distinguishing the target compound from potential impurities. rsc.org

Impurity profiling is another critical application of HRMS. During the synthesis of this compound, side products or unreacted starting materials may be present. HRMS can detect these impurities at very low concentrations, and by analyzing their exact masses, their elemental compositions can be deduced. This information is invaluable for optimizing reaction conditions to minimize the formation of byproducts and for developing effective purification strategies.

Table 1: Predicted Collision Cross Section (CCS) for 6-Bromo-2-chloro-3-iodoquinoline (B2964586) Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 367.83333 | 143.4 |

| [M+Na]⁺ | 389.81527 | 151.5 |

| [M-H]⁻ | 365.81877 | 142.9 |

| [M+NH₄]⁺ | 384.85987 | 160.3 |

| [M+K]⁺ | 405.78921 | 144.4 |

| [M+H-H₂O]⁺ | 349.82331 | 140.6 |

| [M+HCOO]⁻ | 411.82425 | 155.2 |

| [M+CH₃COO]⁻ | 425.83990 | 155.1 |

| [M+Na-2H]⁻ | 387.80072 | 142.1 |

| [M]⁺ | 366.82550 | 160.7 |

| [M]⁻ | 366.82660 | 160.7 |

Note: The data in this table is for the constitutional isomer 6-bromo-2-chloro-3-iodoquinoline and is provided as an illustrative example of HRMS data.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment of individual atoms and their connectivity.

¹H (proton) and ¹³C (carbon-13) NMR are the primary NMR techniques used to establish the core framework of a molecule.

The ¹H NMR spectrum of a related compound, 6-bromo-4-iodoquinoline (B1287929), shows characteristic signals for the quinoline (B57606) ring protons. researchgate.net For this compound, one would expect to see signals corresponding to the protons on the quinoline ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the halogen substituents. For instance, the proton at position 2 will likely appear at a downfield chemical shift due to the adjacent nitrogen atom and the iodine at position 3. The protons on the benzene (B151609) ring (H-5, H-7, and H-8) will exhibit splitting patterns (e.g., doublets, doublet of doublets) based on their coupling with neighboring protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal. The carbons directly attached to the electronegative halogen atoms (C-3, C-4, and C-6) are expected to be significantly deshielded and appear at lower field. The chemical shifts of the other carbon atoms in the quinoline ring will also be affected by the substitution pattern.

Table 2: Representative ¹H NMR Data for a Substituted Quinoline rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.92 | d | 4.4 |

| H-5 | 7.88 | d | 2.4 |

| H-7 | 7.66 | dd | 9.0, 2.3 |

| H-8 | 8.11 | d | 9.0 |

Note: This data is for 6-chloro-4-phenylquinoline and serves as an example of typical quinoline proton signals.

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between H-5 and H-7, and between H-7 and H-8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. This information is useful for determining the three-dimensional conformation of the molecule in solution.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern, it is possible to obtain detailed information about bond lengths, bond angles, and torsion angles. This technique provides an unambiguous confirmation of the molecular structure and connectivity.

Furthermore, X-ray diffraction reveals how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This information is crucial for understanding intermolecular interactions, such as halogen bonding, π-π stacking, and van der Waals forces, which can influence the physical properties of the solid, including its melting point and solubility.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and for obtaining a unique "molecular fingerprint" of the compound.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic rings (typically in the 3100-3000 cm⁻¹ region) and C=C and C=N stretching vibrations of the quinoline ring system (in the 1600-1400 cm⁻¹ region). researchgate.net The C-Cl, C-Br, and C-I stretching vibrations would appear at lower frequencies, typically below 800 cm⁻¹.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. Therefore, some vibrations that are weak in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.

Table 3: General Regions for Characteristic Vibrational Frequencies researchgate.netnih.govnih.govijcrar.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C/C=N Ring Stretch | 1600 - 1400 |

| C-H In-plane Bending | 1300 - 1000 |

| C-H Out-of-plane Bending | 900 - 675 |

| C-Cl Stretch | 800 - 600 |

| C-Br Stretch | 600 - 500 |

| C-I Stretch | ~500 |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The purity of the compound can be determined by the area of its peak in the chromatogram relative to the total area of all peaks.

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. tcichemicals.com The sample is vaporized and injected into a column, and the components are separated based on their boiling points and interactions with the stationary phase. GC can be used to assess the purity of this compound and to detect any volatile impurities. tcichemicals.com

Both HPLC and GC are invaluable for reaction monitoring. By taking small aliquots from the reaction mixture at different time points and analyzing them, chemists can track the consumption of starting materials and the formation of the product, allowing for the optimization of reaction time and conditions.

Computational and Theoretical Chemistry of 6 Bromo 4 Chloro 3 Iodoquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) stands as a powerful tool for predicting the molecular geometry and electronic properties of molecules like 6-Bromo-4-chloro-3-iodoquinoline. By solving the Schrödinger equation in an approximate manner, DFT can provide accurate insights into the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

For a molecule of this nature, a common approach involves geometry optimization using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) paired with a basis set like 6-311++G(d,p). The choice of a triple-zeta basis set with diffuse and polarization functions is crucial for accurately describing the electron distribution around the heavy halogen atoms (Iodine, Bromine, and Chlorine). The optimization process seeks the lowest energy conformation of the molecule, providing a detailed picture of its ground-state geometry.

The electronic structure is further elucidated by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. In studies of similar halogenated quinolines, the introduction of halogens has been shown to significantly lower the LUMO energy, enhancing the molecule's electrophilic character. nih.gov

Table 1: Predicted Geometrical Parameters and Electronic Properties of this compound (Illustrative Data based on Analogous Systems)

| Parameter | Predicted Value | Significance |

| C3-I Bond Length | ~2.10 Å | Indicates the length of the carbon-iodine bond. |

| C4-Cl Bond Length | ~1.74 Å | Reflects the length of the carbon-chlorine bond. |

| C6-Br Bond Length | ~1.90 Å | Shows the length of the carbon-bromine bond. |

| HOMO Energy | ~ -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | ~ -2.0 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates kinetic stability and chemical reactivity. |

Note: The values in this table are illustrative and represent typical ranges observed for similar halogenated aromatic systems. Precise values would require a dedicated DFT calculation for this specific molecule.

Prediction of Reactivity Parameters and Reaction Pathways through Computational Methods

Computational methods allow for the prediction of how and where a molecule is likely to react. For this compound, this is particularly important for understanding its potential in synthetic applications, such as cross-coupling reactions.

To pinpoint reactive sites within the molecule, chemists employ reactivity descriptors derived from DFT. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the nitrogen atom is expected to be a site of negative potential, while the hydrogen atoms on the aromatic ring will show positive potential.

Fukui functions offer a more quantitative measure of reactivity at specific atomic sites. arabjchem.orguantwerpen.be These functions identify which atoms are most likely to accept or donate electrons. researchgate.net The function f+ indicates the propensity for a nucleophilic attack (attack by an electron-rich species), while f- points to sites for electrophilic attack (attack by an electron-poor species). Given the known reactivity of iodo- and bromo-aromatics in palladium-catalyzed cross-coupling reactions, Fukui analysis would likely highlight the carbon atoms C3 and C6 as being susceptible to such transformations.

This modeling provides invaluable information on reaction kinetics and selectivity. For instance, by comparing the energy barriers for reactions at the C3-I, C4-Cl, and C6-Br positions, one could predict the regioselectivity of a given transformation. Generally, the C-I bond is the most reactive in such couplings, followed by C-Br, and then C-Cl, suggesting that a reaction would preferentially occur at the 3-position. Transition state calculations would quantify this preference by revealing a lower activation energy for the oxidative addition of a palladium catalyst to the C-I bond compared to the C-Br or C-Cl bonds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to observe the motion of a molecule over time, offering insights into its conformational flexibility and interactions with other molecules, such as solvents or biological macromolecules. arabjchem.orguantwerpen.beacs.orgnih.gov For a relatively rigid molecule like this compound, conformational analysis via MD would primarily explore the vibrational and rotational motions of the substituents.

More significantly, MD simulations can be used to study intermolecular interactions. By placing the quinoline (B57606) derivative in a simulation box filled with solvent molecules (e.g., water or an organic solvent), one can analyze how the solvent organizes around the solute and calculate properties like the solvation free energy. arabjchem.org In studies of related quinolines, MD simulations have been used to calculate radial distribution functions (RDFs), which show the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, revealing details about hydrogen bonding and other non-covalent interactions. arabjchem.org

Quantum Chemical Characterization of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis)

Computational chemistry is instrumental in predicting and interpreting spectroscopic data.

NMR Chemical Shifts: Gauge-Including Atomic Orbital (GIAO) calculations, typically performed at the DFT level, can predict the ¹H and ¹³C NMR chemical shifts of the molecule. researchgate.net These theoretical predictions are invaluable for assigning peaks in experimental spectra. Comparing calculated shifts with experimental data for known compounds helps to validate the computational model. nyu.edu

Vibrational Frequencies: DFT calculations can also compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies and their corresponding intensities can be used to assign experimental absorption bands to specific molecular motions, such as C-H stretches, ring vibrations, or C-halogen stretches.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). rsc.orgresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λ_max_). Analysis of the molecular orbitals involved in these transitions (e.g., π → π* or n → π*) provides a deeper understanding of the molecule's photophysical properties. researchgate.netnih.gov

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Data Type | Illustrative Value/Observation |

| ¹³C NMR | Chemical Shift (δ) | C3 (Iodo-substituted) expected at low field (~90-100 ppm). |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons expected in the 7.5-9.0 ppm range. |

| IR | Vibrational Frequency | C-I stretch ~500-600 cm⁻¹, C-Br stretch ~600-700 cm⁻¹, C-Cl stretch ~700-800 cm⁻¹. |

| UV-Vis | λ_max | Expected π → π* transitions in the 250-350 nm range. |

Note: These are generalized predictions based on typical values for similar structures.

Benchmarking Computational Models against Experimental Data

The reliability of any computational model hinges on its ability to reproduce experimental data. Benchmarking is the process of comparing theoretical predictions against known experimental values to validate the chosen computational method and basis set. nih.govtuni.fi

For this compound, a robust benchmarking process would involve:

Synthesizing the compound and experimentally determining its crystal structure (via X-ray crystallography), NMR spectra, IR frequencies, and UV-Vis spectrum.

Performing a series of DFT and TD-DFT calculations using different functionals (e.g., B3LYP, PBE0, M06-2X) and basis sets (e.g., Pople-style, Dunning-style, those with effective core potentials for iodine). researchgate.net

Comparing the calculated geometries, chemical shifts, vibrational frequencies, and absorption maxima to the experimental results.

The model that provides the best correlation between theoretical and experimental data would then be considered the most reliable for predicting other properties of the molecule or for studying its derivatives. This rigorous validation is essential for ensuring the predictive power and scientific value of the computational investigation.

Non Clinical Applications and Derivatization Strategies of 6 Bromo 4 Chloro 3 Iodoquinoline

6-Bromo-4-chloro-3-iodoquinoline as a Versatile Building Block in Complex Chemical Synthesis

The presence of three different halogen atoms—bromine, chlorine, and iodine—on the quinoline (B57606) scaffold of this compound imparts a high degree of tunability for synthetic transformations. The differential reactivity of the carbon-halogen bonds allows for regioselective functionalization, enabling the introduction of a wide range of substituents at specific positions. This strategic manipulation is key to its utility as a versatile building block.

The synthesis of polysubstituted quinolines is a significant area of research due to their prevalence in biologically active compounds and functional materials. google.com Halogenated quinolines, such as this compound, serve as key precursors in this endeavor. The differential reactivity of the C-I, C-Br, and C-Cl bonds to palladium-catalyzed cross-coupling reactions is a cornerstone of their synthetic utility. Generally, the order of reactivity is C-I > C-Br > C-Cl, allowing for selective transformations.

Research on similar polyhalogenated quinazolines has demonstrated that regioselective cross-coupling reactions can be achieved with high efficiency. For instance, in 2,4,7-trichloroquinazoline, sequential Suzuki cross-couplings have been employed to introduce different aryl groups at specific positions, with the first coupling occurring at the most electrophilic C-4 position. nih.gov While specific studies on this compound are not extensively documented in this exact context, the principles derived from similar systems are applicable. For example, a study on 3-bromo-4-iodoquinoline (B8053924) showcased a chemoselective Suzuki reaction at the 4-position, followed by a Buchwald-Hartwig amination at the 3-position to construct indolo[2,3-c]quinolines. rsc.org This highlights the potential for sequential, site-selective reactions on the this compound scaffold.

The synthesis of 1,3,6-trisubstituted quinolin-4(1H)-ones from 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one has been described, utilizing sequential palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and aminocarbonylation reactions under microwave irradiation. researchgate.net This approach underscores the feasibility of generating libraries of chemically diverse quinolones from polyhalogenated precursors.

| Reaction Step | Target Halogen | Typical Reaction | Reagent | Resulting Functionality |

|---|---|---|---|---|

| 1 | C3-I | Sonogashira Coupling | Terminal Alkyne | Alkynyl group at C3 |

| 2 | C4-Cl | Suzuki Coupling | Arylboronic Acid | Aryl group at C4 |

| 3 | C6-Br | Buchwald-Hartwig Amination | Amine | Amino group at C6 |

The generation of scaffold diversity from a single, highly functionalized starting material is a powerful strategy in medicinal chemistry and materials science. The three distinct halogen atoms in this compound offer multiple handles for such diversification. The selective manipulation of these halogens allows for the introduction of a wide array of chemical moieties, leading to a broad range of molecular scaffolds.

Palladium-catalyzed cross-coupling reactions are the primary tools for this strategic manipulation. The Sonogashira coupling of terminal alkynes, the Suzuki coupling of boronic acids, the Heck coupling of alkenes, and the Buchwald-Hartwig amination of amines can all be employed with high regioselectivity based on the choice of catalyst, ligands, and reaction conditions.

For instance, the more reactive C-I bond can be selectively functionalized first under milder conditions, leaving the C-Br and C-Cl bonds intact for subsequent reactions. Following the initial coupling at the C-3 position, the C-4 chloro group, being more electrophilic, can be targeted next. nih.gov Finally, the C-6 bromo position can be functionalized. This stepwise approach allows for the controlled and predictable synthesis of highly substituted quinoline derivatives with diverse functionalities.

| Starting Material (Analogue) | Reaction Sequence | Resulting Scaffold | Reference |

|---|---|---|---|

| 3-Bromo-4-iodoquinoline | 1. Suzuki Coupling 2. Buchwald-Hartwig Amination | 7H-Indolo[2,3-c]quinoline | rsc.org |

| 2,4-Dichloroquinoline | 1. Regioselective Alkynylation (C2) 2. Suzuki Coupling (C4) | 2-Alkynyl-4-arylquinoline | nih.gov |

| 1-Alkyl-6-bromo-3-iodoquinolin-4(1H)-one | Sequential Suzuki, Sonogashira, Aminocarbonylation | 1,3,6-Trisubstituted quinolin-4(1H)-ones | researchgate.net |

Potential in Materials Science: Precursors for Advanced Functional Materials

While the direct application of this compound in materials science is not yet widely reported, its potential as a precursor for advanced functional materials is significant. The ability to introduce various functional groups onto the quinoline core through the strategic manipulation of its halogen atoms opens up avenues for the synthesis of novel materials with tailored electronic and optical properties. Quinoline derivatives are known to be components of various functional materials, including organic semiconductors, polymers, and dyes. researchgate.netmdpi.commdpi.comresearchgate.net

Quinoline-based compounds are recognized for their electron-transporting capabilities, high thermal and chemical stability, and tunable photophysical properties, making them attractive for applications in organic electronics. mdpi.com The electron-withdrawing nature of the quinoline ring plays a crucial role in its electron transport characteristics. mdpi.com By attaching various electron-donating and electron-accepting moieties to the quinoline scaffold through its halogenated positions, it is possible to fine-tune the HOMO/LUMO energy levels and, consequently, the optoelectronic properties of the resulting materials.

Derivatives of this compound could potentially be elaborated into π-conjugated systems suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of carbazole, a well-known hole-transporting moiety, alongside the electron-accepting quinoline core can lead to materials with ambipolar charge transport properties. mdpi.com

| Quinoline Derivative Type | Application | Key Properties | Reference |

|---|---|---|---|

| Quinoline-Carbazole Hybrids | NLO Materials | Small energy gap, high hyperpolarizability | mdpi.com |

| Quinoline Schiff Bases | Optoelectronics, Lasers | Extensive electron delocalization, high non-linearity | mdpi.com |

| Polyquinolines | PLEDs, OPVs | Good electron-transporting properties, pH-responsive | researchgate.net |

Polyquinolines are a class of polymers known for their excellent thermal stability, mechanical strength, and interesting optical and electrical properties. researchgate.net The synthesis of polyquinolines can be achieved through various polymerization techniques, including the Friedländer synthesis, which has been adapted for polymer synthesis. tubitak.gov.tr Halogenated quinolines can serve as monomers in step-growth polymerization reactions, such as Suzuki polymerization, to create fully aromatic, conjugated polymers.

The functional groups introduced onto the this compound scaffold can be designed to impart specific properties to the resulting polymers. For example, the incorporation of long alkyl chains can improve solubility and processability, while the introduction of cross-linkable groups can enhance the robustness of functional coatings. Quinoline-based polymers have also been investigated for their use in anticorrosive coatings due to the ability of the quinoline nitrogen to coordinate with metal surfaces.

A novel acrylate (B77674) monomer based on a quinoline-chalcone structure has been synthesized and polymerized to create materials with antimicrobial properties and potential for drug-releasing applications. nih.gov This demonstrates the versatility of functionalized quinolines in creating polymers with specific functionalities.

The quinoline ring system is a component of many synthetic dyes, including the well-known cyanine (B1664457) dyes. researchgate.net The extended π-conjugation in quinoline derivatives often leads to strong absorption in the visible region of the electromagnetic spectrum, making them suitable for use as colorants. The color of quinoline-based dyes can be tuned by modifying the substituents on the quinoline ring.

By using this compound as a starting material, it is possible to synthesize a variety of dyes with different colors and properties. For example, coupling with various aromatic amines or phenols can lead to the formation of azo dyes. The halogen atoms also provide sites for the attachment of auxochromic and chromophoric groups, which can be used to fine-tune the color and other properties of the dye, such as lightfastness and solubility. Quinoline-based dyes have been designed for applications such as visible light photoinitiators for polymerization reactions. nih.gov

Applications as Chemical Probes and Ligands in Non-Biological Systems

The unique electronic and structural characteristics of this compound make it a candidate for development into specialized chemical tools for detection and catalysis in non-biological contexts.

Chemical Sensors for Anions and Metal Ions

While direct studies on this compound as a chemical sensor are not extensively documented, the broader class of quinoline derivatives is well-established in the design of fluorescent sensors for various analytes. nih.govnih.govresearchgate.netmdpi.com The quinoline core provides a rigid, fluorescent platform whose photophysical properties can be modulated by the introduction of specific recognition moieties. nih.gov The presence of multiple halogen atoms in this compound could influence its electronic properties, potentially leading to changes in fluorescence upon interaction with specific ions.

The development of fluorescent sensors often relies on mechanisms such as photoinduced electron transfer (PET), where the binding of an analyte to a receptor unit alters the electron transfer process and thus the fluorescence output. nih.gov For instance, novel fluorescent sensors based on the 1H-pyrazolo[3,4-b]quinoline skeleton have been synthesized and shown to detect small inorganic cations like lithium, sodium, and various divalent cations. nih.gov Another quinoline-based fluorescent sensor was developed for the selective and ratiometric sensing of zinc ions. nih.gov Similarly, polyhalogenated aromatic compounds can be designed to interact with anions through halogen bonding. Therefore, it is conceivable that derivatives of this compound could be functionalized to create selective chemosensors for specific metal ions or anions, leveraging the inherent properties of the quinoline ring and the electronic influence of its halogen substituents.

Ligands in Organometallic Catalysis

The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This allows it to function as a ligand in organometallic complexes, which are pivotal in many catalytic processes. While there is no specific literature detailing the use of this compound as a ligand, the broader family of quinoline-containing ligands is utilized in various catalytic applications.

The electronic properties of the quinoline ligand, and consequently the catalytic activity of the resulting metal complex, can be fine-tuned by the substituents on the quinoline ring. The presence of electron-withdrawing halogens at the 3, 4, and 6-positions of the quinoline core in this compound would significantly modulate its electron-donating ability to a coordinated metal center. This electronic modification could influence the reactivity and selectivity of the catalyst in reactions such as cross-coupling, hydrogenation, or polymerization. The steric bulk of the iodine atom at the 3-position could also play a role in controlling the coordination geometry around the metal center, potentially leading to enhanced stereoselectivity in catalytic transformations.

Role in Supramolecular Chemistry and Self-Assembly (e.g., Halogen Bonding, π-π Stacking)

The structure of this compound is rich in features that promote non-covalent interactions, making it a promising candidate for applications in supramolecular chemistry and the design of self-assembling systems. The planar aromatic quinoline core facilitates π-π stacking interactions, a common motif in the self-assembly of aromatic molecules.

Furthermore, the presence of three different halogen atoms (Cl, Br, and I) opens up the possibility of forming halogen bonds. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl). Therefore, the iodine and bromine atoms in this compound are expected to be potent halogen bond donors. These interactions, in concert with π-π stacking, can direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional architectures in the solid state. Although a crystal structure for this compound is not publicly available, related halogenated quinolines have been shown to form such supramolecular structures.

Derivatization Towards Novel Chemical Entities for Further Non-Biological Exploration

This compound is a versatile precursor for the synthesis of a wide array of novel chemical entities with potential applications in materials science and other non-biological fields. The differential reactivity of the C-Cl, C-Br, and C-I bonds allows for selective functionalization through various cross-coupling reactions.

The C-I bond is the most reactive towards common palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions. This allows for the selective introduction of new substituents at the 3-position. The C-Br bond is generally less reactive than the C-I bond but more reactive than the C-Cl bond, enabling sequential functionalization. For instance, a Sonogashira coupling could be performed at the 3-position, followed by a Suzuki coupling at the 6-position. The C-Cl bond at the 4-position is the least reactive of the three halogens in palladium-catalyzed reactions but can be displaced by strong nucleophiles. This hierarchy of reactivity provides a powerful tool for the systematic construction of complex, multi-substituted quinoline derivatives with tailored electronic and photophysical properties for various material applications. The synthesis of the parent compound, 6-bromo-4-iodoquinoline (B1287929), has been reported, starting from 4-bromoaniline (B143363) and proceeding through a multi-step synthesis involving the formation of 6-bromo-4-chloroquinoline (B1276899) as an intermediate. atlantis-press.comresearchgate.net

Below is a table summarizing some reported derivatives of 6-bromo-4-chloroquinoline, highlighting the potential for derivatization.

| Precursor | Derivative | Application/Significance |

| 6-Bromo-4-chloroquinoline | 6-Bromo-4-iodoquinoline | Intermediate for further synthesis. atlantis-press.comresearchgate.net |

| 6-Bromo-4-chloroquinoline-3-carboxamide | Not specified | Precursor for Suzuki-Miyaura coupling to generate analogs with potential antimicrobial activity. |

| 6-Bromo-4-chloroquinoline-3-carbonitrile | Not specified | Building block in organic synthesis. bldpharm.com |

| 6-Bromo-4-chloroquinoline-3-carbaldehyde | Not specified | Chemical intermediate. epa.gov |

Application as Corrosion Inhibitors in Acidic Media

Quinoline and its derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. biointerfaceresearch.comdinus.ac.idscilit.comresearcher.life The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. This adsorption occurs through the interaction of the lone pair of electrons on the nitrogen atom and the π-electrons of the quinoline ring with the vacant d-orbitals of the iron atoms on the steel surface.

The presence of halogen substituents on the quinoline ring is expected to enhance the corrosion inhibition efficiency. The high electron density of the halogen atoms can further promote adsorption onto the metal surface. While specific data for this compound is not available, studies on other quinoline derivatives have demonstrated excellent corrosion inhibition properties. For example, a newly synthesized quinoline derivative, N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA), exhibited a high inhibition efficiency of 93.4% for mild steel in 1 M HCl at a concentration of 500 ppm. biointerfaceresearch.com Machine learning models have also been developed to predict the corrosion inhibition efficiency of quinoline derivatives, indicating a strong correlation between their molecular structure and inhibitory performance. dinus.ac.idscilit.comresearchgate.net

The table below presents data on the corrosion inhibition efficiency of some quinoline derivatives in acidic media, illustrating the potential of this class of compounds.

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Concentration |

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | Mild Steel | 1 M HCl | 93.4 | 500 ppm |

| A series of 41 pyridine (B92270) and quinoline N-heterocycles (predicted) | Iron | Not specified | High predictive accuracy | Not applicable |